(E)-4-Hydroxy-N-desmethyl Tamoxifen
Overview
Description
- It is currently being developed for two main purposes:
- Treatment of estrogen receptor-positive breast cancer .
- Management of mania in bipolar disorder .
- E-Endoxifen is taken orally and is an active metabolite of tamoxifen.
- It has shown efficacy in patients who have failed previous hormonal therapies, including tamoxifen, aromatase inhibitors, and fulvestrant .
E-Endoxifen: is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. It also acts as a protein kinase C (PKC) inhibitor.
Mechanism of Action
Endoxifen, (E)-, also known as E-Endoxifen, is a potent antiestrogen that has been extensively studied for its role in the treatment of estrogen receptor-positive breast cancer . This article will delve into the various aspects of its mechanism of action.
Target of Action
Endoxifen’s primary target is the Estrogen Receptor (ER) . It is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . The ER plays a crucial role in the growth and development of breast cancer, with nearly 80% of tumors classified as ER-positive .
Mode of Action
Endoxifen interacts with its target, the ER, in a unique way. It mediates the recruitment of ERα to known target genes differently from other antiestrogens like 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) . This unique interaction results in changes in the gene expression profiles of cells, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites .
Biochemical Pathways
Endoxifen’s action affects several biochemical pathways. Computational analysis revealed protein kinase C beta (PKCβ) and protein kinase B alpha or AKT1 as potential kinases responsible for mediating Endoxifen’s effects on protein phosphorylation .
Pharmacokinetics
Endoxifen exhibits high oral bioavailability, with values greater than 67% in rats and greater than 50% in dogs . The terminal elimination half-life and plasma clearance values were 6.3 hours and 2.4 L/h/kg in rats given 2 mg/kg i.v. Endoxifen and 9.2 hours and 0.4 L/h/kg in dogs given 0.5 mg/kg i.v. Endoxifen, respectively .
Result of Action
Endoxifen’s action results in significant molecular and cellular effects. It is known to suppress breast cancer growth and progression . It also induces cell cycle arrest and markers of apoptosis at high concentrations .
Action Environment
The action of Endoxifen is influenced by environmental factors such as the presence of estrogen and the concentration of tamoxifen and its metabolites . Alterations in Endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells .
Biochemical Analysis
Biochemical Properties
Endoxifen interacts with several enzymes and proteins. It is a product of the CYP2D6 enzyme-mediated biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . Endoxifen is known to be a potent anti-estrogen . It is also a protein kinase C (PKC) inhibitor . The recruitment of estrogen receptor alpha (ERα) to known target genes by endoxifen differs from that of 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) .
Cellular Effects
Endoxifen has substantial effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In the presence of estrogen, endoxifen alters the gene expression profiles of MCF7 cells . It also induces cell cycle arrest and markers of apoptosis at high concentrations .
Molecular Mechanism
Endoxifen exerts its effects at the molecular level through several mechanisms. It binds to estrogen receptors, inhibiting the effects of estrogen on these receptors . This binding interaction is crucial for its anti-estrogenic properties . Endoxifen’s mechanism of action is different from that of 4HT and ICI .
Temporal Effects in Laboratory Settings
The effects of Endoxifen change over time in laboratory settings. It has been observed that alterations in endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
In animal models, the effects of Endoxifen vary with different dosages. Studies have shown that endoxifen has high oral bioavailability, and therapeutic concentrations were maintained after repeated dosing .
Metabolic Pathways
Endoxifen is involved in several metabolic pathways. It is a product of the CYP2D6 enzyme-mediated biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . This metabolic pathway is crucial for the full metabolic activation of tamoxifen .
Subcellular Localization
The subcellular localization of Endoxifen and any effects on its activity or function are still being researched. As a potent anti-estrogen, it is expected to localize in areas where estrogen receptors are present
Preparation Methods
- E-Endoxifen is produced via the sequential action of cytochrome P450 (CYP) isoforms, including CYP2D6, from tamoxifen.
- The synthetic routes and reaction conditions for its preparation are well-established, but industrial production methods may vary depending on the manufacturer.
Chemical Reactions Analysis
- E-Endoxifen undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the synthetic pathway employed.
- Major products formed include E-Endoxifen itself and its hydrochloride salt .
Scientific Research Applications
- E-Endoxifen finds applications in several fields:
Breast Cancer: As a targeted therapy for estrogen receptor-positive breast cancer.
Bipolar Disorder: Effective in treating manic or mixed episodes associated with bipolar I disorder.
Other Areas: Ongoing research explores its potential in gynecology, uterine fibroids, and other hormone receptor-positive solid tumors.
Comparison with Similar Compounds
- E-Endoxifen stands out due to its dual role as an estrogen receptor modulator and PKC inhibitor.
- Similar compounds include tamoxifen (its precursor), 4-hydroxytamoxifen (another active metabolite), and other SERMs.
Properties
IUPAC Name |
4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110025-28-0 | |
Record name | 110025-28-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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